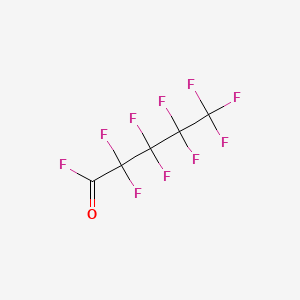

Perfluorovaleryl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFSXELMOQBMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9COF, C5F10O | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059917 | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-62-2 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorovaleryl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST35L3LEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorovaleryl fluoride synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanisms of Perfluorovaleryl Fluoride

Introduction

This compound (C₄F₉COF) is a pivotal intermediate in the landscape of organofluorine chemistry. As a five-carbon perfluoroacyl fluoride, it serves as a versatile building block for the synthesis of a wide array of fluorinated materials. Its derivatives are integral to the production of high-performance surfactants, oil and water repellents, specialized polymers, and advanced pharmaceutical compounds. The unique properties conferred by the perfluoroalkyl chain—such as extreme thermal and chemical stability, hydrophobicity, and lipophobicity—are introduced into target molecules via this reactive acyl fluoride moiety.

This technical guide provides a comprehensive exploration of the core synthesis mechanisms for producing this compound and analogous perfluoroacyl fluorides. We will delve into the mechanistic principles, field-proven protocols, and the underlying causality behind experimental choices for three primary synthetic strategies: Electrochemical Fluorination (the Simons Process), Oligomerization of Fluorinated Monomers, and the conversion from Perfluorovaleric Acid. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of these foundational fluorination technologies.

Electrochemical Fluorination (ECF): The Simons Process

Electrochemical fluorination, commercially known as the Simons Process, is a cornerstone of industrial organofluorine chemistry. It facilitates the exhaustive replacement of hydrogen atoms with fluorine in an organic substrate by electrolysis in anhydrous hydrogen fluoride (aHF). This method is particularly suited for the large-scale production of perfluorinated compounds, including perfluoroacyl fluorides, from inexpensive hydrocarbon precursors.[1][2]

Mechanistic Principles

The Simons process is conducted in a specialized electrochemical cell containing nickel anodes and cathodes, with aHF serving as both the fluorine source and the electrolyte. The substrate, such as valeryl chloride (CH₃(CH₂)₃COCl) or valeric acid, is dissolved in aHF.

The core of the mechanism involves the following stages:

-

Formation of a Conductive Layer: A layer of high-valent nickel fluoride (e.g., NiF₃) forms on the surface of the nickel anode. This layer is crucial as it mediates the fluorination process without the direct generation of elemental fluorine (F₂), which would lead to uncontrolled and destructive reactions.

-

Radical Cation Formation: The organic substrate diffuses to the anode and undergoes a single-electron transfer (SET) to the anode surface, forming a radical cation.

-

Fluorination Cascade: The highly unstable radical cation rapidly undergoes a series of deprotonation and reaction steps with fluoride ions from the aHF electrolyte. This process continues until all hydrogen atoms are replaced by fluorine. The strong C-F bonds that are formed are resistant to further oxidation under the reaction conditions, allowing the perfluorinated product to accumulate.

A key challenge in ECF is the low selectivity and the formation of side products due to molecular fragmentation and rearrangement of the carbocation intermediates, often resulting in lower yields of the desired linear isomer.[2]

Experimental Protocol: Generalized Simons Process

Objective: To synthesize this compound from valeryl chloride.

Materials:

-

Anhydrous Hydrogen Fluoride (aHF)

-

Valeryl Chloride (C₅H₉ClO)

-

Specialized ECF cell with nickel plate anodes and cathodes

-

DC Power Supply

-

Low-temperature cooling system

-

Scrubbing system for off-gases (HF, H₂)

Procedure:

-

Cell Preparation: The electrochemical cell is assembled with alternating nickel anodes and cathodes. Rationale: This maximizes the electrode surface area for efficient electrolysis.

-

Electrolyte Charging: The cell is cooled to approximately 0°C and liquid aHF is carefully condensed into it.

-

Substrate Introduction: Valeryl chloride is slowly fed into the aHF electrolyte to achieve a concentration of 5-10% by weight. Rationale: A low concentration minimizes substrate polymerization and passivation of the electrodes.

-

Electrolysis: A constant current is applied across the cell, typically maintaining a voltage between 5-8 V. The current density is a critical parameter that influences the efficiency of fluorination. The cell temperature is maintained between 0-20°C. Rationale: This voltage is sufficient to oxidize the organic substrate without significant decomposition of the aHF electrolyte. Temperature control is vital to manage the exothermicity and prevent excessive pressure buildup.

-

Product Collection: The process is run until the current drops, indicating consumption of the substrate. The crude product, which is denser than aHF and insoluble, settles at the bottom of the cell and can be drained. Gaseous byproducts (H₂, etc.) are vented through a scrubber.

-

Purification: The crude perfluorinated mixture is washed with water to remove residual HF, neutralized, and then purified by fractional distillation to isolate this compound from isomers and fragmentation products.

Data Summary: Typical ECF Parameters

| Parameter | Typical Value | Rationale |

| Anode/Cathode Material | Nickel | Catalyzes fluorination via a high-valent fluoride surface layer. |

| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) | Serves as both fluorine source and conductive medium. |

| Substrate Concentration | 5-10 wt% | Prevents electrode passivation and reduces side reactions. |

| Cell Voltage | 5 - 8 V | Sufficient for substrate oxidation without F₂ evolution. |

| Current Density | 10 - 30 mA/cm² | Balances reaction rate with efficiency and heat generation. |

| Temperature | 0 - 20 °C | Maintains HF in a liquid state and controls reaction exotherm. |

| Yield | 30 - 50% (of desired isomer) | Variable due to fragmentation and isomerization side reactions. |

Visualization: ECF Mechanism

Caption: Radical cation mechanism at the nickel anode during the Simons ECF process.

Oligomerization of Fluorinated Monomers

The controlled oligomerization of highly reactive fluorinated monomers, particularly hexafluoropropylene oxide (HFPO), is a sophisticated method for synthesizing perfluorinated acyl fluorides, primarily those with polyether backbones.[3] While not a direct route to C₄F₉COF, the dimerization of HFPO is a critical industrial process that yields a C₅ perfluoroacyl fluoride and exemplifies the principles of anionic ring-opening polymerization.

Mechanistic Principles: Anionic Oligomerization of HFPO

This process relies on the anionic ring-opening polymerization of the HFPO epoxide.[4][5] The reaction is initiated by a nucleophilic fluoride ion, typically from a source like cesium or potassium fluoride, in an aprotic polar solvent.

-

Initiation: A fluoride ion (F⁻) attacks one of the carbon atoms of the epoxide ring of an HFPO molecule. The attack preferentially occurs at the more substituted central carbon, leading to the ring-opening and formation of a perfluoroalkoxide anion.

-

Propagation: This newly formed perfluoroalkoxide is a potent nucleophile and subsequently attacks another HFPO monomer.[6] This step-growth reaction continues, extending the chain.

-

Termination/Control: The reaction generates a polymer terminated by a reactive acyl fluoride group.[6] The degree of polymerization can be precisely controlled by managing the reaction temperature, monomer feed rate, and the ratio of initiator to monomer.[4][7] For producing the dimer, conditions are optimized to favor the reaction of the initial alkoxide with only one additional monomer unit.

Experimental Protocol: HFPO Dimerization

Objective: To synthesize perfluoro(2-propoxypropionyl) fluoride via HFPO dimerization.

Materials:

-

Hexafluoropropylene Oxide (HFPO)

-

Cesium Fluoride (CsF), dried

-

Aprotic polar solvent (e.g., Diglyme, Tetraglyme), dried

-

Stirred, cooled pressure reactor

Procedure:

-

Catalyst Preparation: A suspension of freshly dried CsF in dry diglyme is charged into the reactor under an inert atmosphere (e.g., Nitrogen). Rationale: Water must be rigorously excluded as it acts as a chain-transfer agent, terminating polymerization and reducing yield.

-

Initiation: The reactor is cooled to 0-5°C, and a slow, controlled feed of gaseous HFPO is initiated. Rationale: Low temperatures and slow addition are crucial to control the highly exothermic reaction and to favor the formation of lower-order oligomers like the dimer.

-

Reaction: The reaction mixture is stirred vigorously to ensure efficient mass transfer of the gaseous HFPO into the liquid phase. The reaction is monitored by pressure and temperature.

-

Work-up: Once the desired amount of HFPO has been added, the reaction is allowed to complete. The catalyst is then separated by filtration or decantation.

-

Purification: The resulting mixture of oligomers is purified by fractional distillation under vacuum to isolate the dimer, perfluoro(2-propoxypropionyl) fluoride.

Data Summary: HFPO Oligomerization Parameters

| Parameter | Condition | Influence on Selectivity |

| Catalyst | CsF, KF | Higher activity catalysts (CsF) allow for lower reaction temperatures. |

| Solvent | Diglyme, Tetraglyme | Aprotic polar solvents are required to solvate the fluoride ion. |

| Temperature | -30 to +30 °C | Lower temperatures favor the formation of higher oligomers.[7] |

| Monomer Feed Rate | Slow, controlled | High local concentrations of monomer can lead to runaway polymerization. |

Visualization: Anionic Ring-Opening of HFPO

Caption: Fluoride-initiated anionic oligomerization of hexafluoropropylene oxide (HFPO).

Synthesis from Perfluorovaleric Acid (PFVA)

For laboratory-scale synthesis where high purity is paramount, the most direct route to this compound is the chemical conversion of its corresponding carboxylic acid, perfluorovaleric acid (C₄F₉COOH), or its salts. This method avoids the isomeric mixtures and fragmentation products common in ECF. The process is typically a two-step nucleophilic acyl substitution.

Mechanistic Principles

-

Conversion to an Acyl Chloride: Perfluorovaleric acid is first converted to the more reactive perfluorovaleryl chloride (C₄F₉COCl). This is achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

-

Halogen Exchange (HALEX): The perfluorovaleryl chloride is subsequently treated with a fluoride source to exchange the chlorine atom for fluorine. Anhydrous potassium fluoride (KF) or spray-dried KF is often used. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the fluoride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion.

Experimental Protocol: PFVA to this compound

Objective: To synthesize high-purity this compound from perfluorovaleric acid.

Materials:

-

Perfluorovaleric Acid (PFVA)

-

Thionyl Chloride (SOCl₂)

-

Spray-dried Potassium Fluoride (KF)

-

High-boiling point aprotic solvent (e.g., Sulfolane)

-

Distillation apparatus

Procedure:

Step 1: Synthesis of Perfluorovaleryl Chloride

-

PFVA is charged into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber.

-

A slight excess of thionyl chloride (approx. 1.2 equivalents) is added slowly.

-

The mixture is gently heated to reflux (approx. 80°C) for 2-4 hours until the evolution of HCl and SO₂ gas ceases. Rationale: Heating drives the reaction to completion by removing the gaseous byproducts.

-

The excess thionyl chloride is removed by distillation, and the crude perfluorovaleryl chloride is purified by fractional distillation.

Step 2: Synthesis of this compound

-

The purified perfluorovaleryl chloride is added to a suspension of anhydrous KF (approx. 1.5 equivalents) in a suitable solvent like sulfolane.

-

The mixture is heated to 100-150°C while the product, this compound (boiling point ~45°C), is distilled out of the reaction mixture as it forms. Rationale: Distilling the product as it forms (Dean-Stark-like setup) drives the equilibrium towards the product side and prevents potential side reactions.

-

The collected distillate is then re-distilled to obtain the final high-purity product.

Visualization: Nucleophilic Acyl Substitution Pathway

Caption: Two-step conversion of perfluorovaleric acid to its acyl fluoride via an acyl chloride intermediate.

Conclusion

The synthesis of this compound can be approached through several distinct mechanistic pathways, each with its own strategic advantages. The Simons Electrochemical Fluorination process stands as the industrial workhorse for large-scale production from hydrocarbon feedstocks, despite its inherent challenges with selectivity and yield. For the synthesis of related structures, particularly perfluoroether acyl fluorides, the Anionic Oligomerization of HFPO offers a highly controlled, albeit more specialized, route. Finally, for applications demanding the highest purity on a laboratory or pilot scale, the conversion from Perfluorovaleric Acid via a two-step nucleophilic acyl substitution provides the most direct and clean method. The selection of a synthesis strategy is therefore a critical decision, guided by the required scale, purity, cost considerations, and the specific molecular architecture desired by the research or manufacturing objective.

References

- Process for the oligomerization of hexafluoropropene oxide. (1990).

- Hexafluoropropylene oxide – Knowledge and References. (n.d.). Taylor & Francis.

- Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. (2025).

- Industrial Aspects of Fluorinated Oligomers and Polymers. (2016). Books.

- Hexafluoropropylene oxide. (n.d.). Wikipedia.

- JUSTIFICATION OF THE MECHANISM OF TETRAFLUOROETHYLENE TELOMERIZATION IN PERFLUORINATED SOLVENTS. (2025).

- Tetrafluoroethylene telomers: Radiation-initiated chemical synthesis, properties, and application prospects. (2025).

- Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. (2025).

- ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.

- Electrochemical Fluorination. (2025).

- Electrochemical Fluorination Using Alkali-Metal Fluorides. (2025).

- Process for the preparation of perfluoroacyl fluorides. (n.d.).

- eFluorination of Activated Alcohols using Collidinium Tetrafluorob. (n.d.).

- Beyond Elemental Fluorine. (2023). Refubium - Freie Universität Berlin.

- Synthesis of novel perfluoroalkyl ether derivatives. (2025).

- Synthesis of Perfluoro‐ and 2‐Trifluoromethylpentafluorodihydrofurans and Their Epoxy Deriv

- Vinyl fluoride synthesis by fluorin

- Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. (2025).

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.

Sources

- 1. EP0260713B1 - Process for the preparation of perfluoroacyl fluorides - Google Patents [patents.google.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 7. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

Perfluorovaleryl Fluoride: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Imperative of Fluorine in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. The unique physicochemical properties imparted by the fluorine atom—its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] These modulations can translate directly into enhanced pharmacokinetic profiles, improved target specificity, and ultimately, more effective and safer therapeutic agents.[1][2][4]

Perfluoroacyl fluorides, such as perfluorovaleryl fluoride, represent a class of highly reactive and versatile building blocks in this pursuit. As electrophilic reagents, they serve as efficient synthons for the introduction of perfluoroalkylcarbonyl moieties, which are prevalent in a variety of advanced materials and are of increasing interest in the development of novel pharmaceuticals.[5] This guide provides an in-depth examination of this compound, offering technical data, field-proven protocols, and expert insights into its synthesis, handling, and application for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound, systematically named 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride, is a perfluorinated acyl fluoride. Its identity is definitively established by the Chemical Abstracts Service (CAS) number 375-62-2 .[6][7][8][9] It is crucial to distinguish it from isomers or related compounds, such as decafluoropentan-2-one (CAS 377-54-8), to ensure experimental accuracy and safety.

Physicochemical Data

The intrinsic properties of this compound dictate its behavior in both storage and reaction conditions. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 375-62-2 | [6][8][9] |

| Molecular Formula | C₅F₁₀O | [6][8] |

| Molecular Weight | 266.04 g/mol | [8] |

| Boiling Point | 52.2 °C at 760 mmHg | [9] |

| Density | 1.60 g/mL | [9] |

| Flash Point | 5.1 °C | [9] |

| Physical State | Clear Liquid | [6] |

| Solubility | Reacts with water | [6] |

Synthesis of this compound: A Protocol Grounded in Causality

The synthesis of perfluoroacyl fluorides can be approached through several established routes, including electrochemical fluorination (ECF) and the thermal rearrangement of perfluoroalkyl vinyl ethers.[5] The ECF of the corresponding hydrocarbon acyl chloride (valeryl chloride) is a foundational method, though it can lead to a mixture of linear and branched isomers due to rearrangements.[10]

For higher purity and specificity, a process involving the catalyzed isomerization of a corresponding perfluoroalkyl vinyl ether is often preferred. The following protocol is a representative methodology adapted from established principles for the synthesis of perfluoroacyl fluorides.[5]

Experimental Protocol: Catalytic Isomerization of Perfluoro(propyl vinyl ether)

This protocol is designed as a self-validating system. The successful conversion is monitored via in-line analysis, and the purity of the final product is confirmed through rigorous spectroscopic methods.

Objective: To synthesize high-purity this compound via the catalyzed thermal rearrangement of perfluoro(propyl vinyl ether).

Core Principle: The reaction leverages a fluoride-ion-catalyzed rearrangement. The high temperature provides the activation energy for the isomerization, while the catalyst facilitates the fluoride ion transfer necessary for the transformation.

Diagram of Synthetic Workflow:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0260713B1 - Process for the preparation of perfluoroacyl fluorides - Google Patents [patents.google.com]

- 6. exfluor.com [exfluor.com]

- 7. 375-62-2 | Perfluoropentanoyl fluoride - Fluoropharm [fluoropharm.com]

- 8. Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | C4F9COF | CID 67812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Perfluorovaleryl Fluoride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize perfluorovaleryl fluoride (CF₃CF₂CF₂CF₂C(O)F), a key intermediate in various chemical syntheses. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering insights grounded in established scientific principles and field-proven experience.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a five-carbon acyl fluoride where all hydrogen atoms have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the acyl fluoride group, combined with the stability and electronic effects of the perfluoroalkyl chain, necessitates precise analytical methods to confirm its identity, purity, and structure.

Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule like this compound, a multi-spectroscopic approach is not just beneficial but essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Fluorine and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR provide critical information.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorinated Chain

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR analysis.[1] The large chemical shift dispersion in ¹⁹F NMR provides excellent signal separation, allowing for the detailed analysis of complex fluorinated molecules.[1][2]

Expected ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five different fluorine environments. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift.[2]

| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Coupling Constants (J-values) |

| -C(O)F | +20 to -70[3] | Triplet | J(F-CαF₂) ≈ 5-15 Hz |

| -CF₂C(O)F (α) | -110 to -130 | Quartet | J(Fα-Fβ) ≈ 5-15 Hz, J(Fα-C(O)F) ≈ 5-15 Hz |

| -CF₂CF₂C(O)F (β) | -120 to -130 | Triplet of Triplets | J(Fβ-Fα) ≈ 5-15 Hz, J(Fβ-Fγ) ≈ 5-15 Hz |

| -CF₂CF₂CF₂C(O)F (γ) | -120 to -130 | Triplet of Triplets | J(Fγ-Fβ) ≈ 5-15 Hz, J(Fγ-Fδ) ≈ 5-15 Hz |

| CF₃- (δ) | -80 to -85 | Triplet | J(Fδ-Fγ) ≈ 5-15 Hz |

Causality Behind Experimental Choices:

-

Reference Standard: Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm) for ¹⁹F NMR.[2]

-

Solvent Selection: Aprotic, non-fluorinated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are ideal to avoid interfering signals and potential reactions.

-

Decoupling: While proton decoupling is standard in ¹³C NMR, it is generally not necessary for ¹⁹F NMR unless there are protons in the molecule, which is not the case for this compound.

Diagram: Predicted ¹⁹F-¹⁹F Spin-Spin Coupling in this compound

Caption: Visualization of through-bond spin-spin coupling between adjacent fluorine nuclei.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR of fluorinated compounds presents a unique set of challenges and opportunities. The presence of fluorine leads to significant C-F coupling, which can complicate the spectrum but also provides valuable structural information.[4][5]

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will exhibit five signals, each split into a multiplet due to coupling with neighboring fluorine atoms. The one-bond carbon-fluorine coupling constants (¹JCF) are typically large (250-350 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[4]

| Carbon Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity due to ¹JCF |

| -C(O)F | 150-160 | Doublet |

| -CF₂C(O)F (α) | 110-120 | Triplet |

| -CF₂CF₂C(O)F (β) | 105-115 | Triplet |

| -CF₂CF₂CF₂C(O)F (γ) | 105-115 | Triplet |

| CF₃- (δ) | 115-125 | Quartet |

Expertise in Practice: The Need for ¹H and ¹⁹F Decoupling

To simplify the complex ¹³C NMR spectrum and accurately determine the chemical shifts, broadband decoupling of both ¹H and ¹⁹F is often employed.[4] However, this requires specialized NMR probes and instrumentation.[5] A standard proton-decoupled ¹³C spectrum will still show the C-F couplings, which can be used for peak assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Fluoride) | ~1887[6] | Strong |

| C-F Stretches | 1100-1350 | Very Strong, Broad |

Authoritative Grounding:

The strong absorption of the C=O group in acyl fluorides at a high wavenumber is a hallmark of this functional group. This is due to the high electronegativity of the fluorine atom, which strengthens the C=O bond. A study on perfluoroalkanoyl fluorides reported the C=O vibrational mode at 1887 cm⁻¹.[6] The C-F stretching region typically displays multiple strong and broad bands due to the various C-F bonds in the perfluoroalkyl chain.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

For perfluorocarbons, the molecular ion peak (M⁺) is often of low abundance or completely absent.[7] The fragmentation is typically dominated by cleavage of C-C bonds.

Predicted Key Fragments:

| m/z | Fragment Ion |

| 246 | [C₅F₉O]⁺ (Molecular Ion) |

| 217 | [C₄F₉]⁺ |

| 169 | [C₃F₇]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ (Often the base peak)[7] |

| 47 | [C(O)F]⁺ |

Trustworthiness of Interpretation:

The fragmentation of perfluoroalkyl compounds often involves the loss of CF₂ units. The high stability of the CF₃⁺ cation makes it a very common and often the most abundant ion in the mass spectra of fluorocarbons.[7] In the case of this compound, the initial fragmentation is likely to be the loss of the acyl fluoride group or cleavage of the perfluoroalkyl chain.

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Sources

An In-Depth Technical Guide to the Electrochemical Fluorination of Valeryl Fluoride

Abstract: This technical guide provides a comprehensive overview of the electrochemical fluorination (ECF) of valeryl fluoride, a key process for the synthesis of perfluorovaleryl fluoride. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core principles of the Simons process, detailed reaction mechanisms, step-by-step experimental protocols, and critical analysis of process parameters. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for both laboratory-scale synthesis and industrial application.

Introduction: The Significance of Electrochemical Fluorination

Organofluorine compounds are of immense importance across various sectors, including pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties conferred by the carbon-fluorine bond, such as enhanced metabolic stability, lipophilicity, and unique solvation properties.[1] Electrochemical fluorination (ECF) stands as a cornerstone technology for the synthesis of these valuable compounds.[1] Prior to the development of ECF, fluorination with elemental fluorine was a notoriously hazardous and inefficient process.[2] The Simons process, developed by Joseph H. Simons in the 1930s, revolutionized the field by providing a safer and more cost-effective method for producing perfluorinated compounds.[1][2]

This guide focuses specifically on the electrochemical fluorination of valeryl fluoride (CH₃(CH₂)₃COF) to produce this compound (CF₃(CF₂)₃COF), a valuable intermediate for synthesizing surfactants, polymers, and other high-performance materials.[2] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1]

The Simons Process: Core Principles

The Simons process is an electrosynthesis method that replaces all carbon-hydrogen bonds in an organic substrate with carbon-fluorine bonds.[1] The overall reaction for valeryl fluoride can be represented as:

CH₃(CH₂)₃COF + 9 HF → CF₃(CF₂)₃COF + 9 H₂

The process is conducted in a specialized electrochemical cell, typically with a nickel anode and a steel or nickel cathode, using anhydrous hydrogen fluoride as both the solvent and the fluorine source.[1][3] A cell potential of approximately 5-6 V is applied to drive the reaction.[1] A critical aspect of the Simons process is the requirement for anhydrous conditions, as the presence of water can lead to the formation of oxygen difluoride and degradation of the substrate.[1][4]

Reaction Mechanism: A Look at the Anode

While the exact mechanism of the Simons process has been a subject of debate, it is widely accepted to involve the formation of a reactive nickel fluoride film on the anode surface.[3][5] The mechanism is believed to proceed through the following key stages:

-

Formation of a Higher-Valent Nickel Fluoride Film: Upon application of an external potential, the nickel anode is oxidized in the presence of fluoride ions from the aHF electrolyte.[3][5] This forms a passivating layer of NiF₂, which is further oxidized at higher potentials (above 3 V) to form a complex, non-stoichiometric film (NiₓFᵧ) containing highly oxidized nickel species, such as Ni³⁺ or even Ni⁴⁺.[3][5] This film is the active agent responsible for fluorination.

-

Adsorption and Fluorination of the Substrate: The organic substrate, valeryl fluoride, adsorbs onto the surface of this active nickel fluoride film. The fluorination is thought to occur via a radical mechanism, where the higher-valent nickel fluorides act as powerful fluorinating agents, abstracting hydrogen atoms and transferring fluorine atoms to the organic molecule.[5][6] The absence of H/D exchange during the ECF of deuterated compounds provides strong evidence against a carbocationic mechanism and supports a radical-mediated pathway involving species like NiF₃ or NiF₄.[6]

-

Desorption of Products and Regeneration of the Film: Once fluorinated, the this compound desorbs from the anode surface, and the nickel fluoride film is electrochemically regenerated to continue the catalytic cycle. Hydrogen gas is evolved at the cathode.

Experimental Protocol and Setup

This section provides a detailed methodology for the laboratory-scale electrochemical fluorination of valeryl fluoride.

The Electrochemical Cell

A typical Simons ECF cell is constructed from materials resistant to anhydrous hydrogen fluoride, such as steel or Monel. The cell body itself often serves as the cathode. The anode pack consists of multiple parallel nickel plates to maximize the surface area. A reflux condenser, typically cooled to -20°C or below, is fitted to the cell to condense and return vaporized aHF. Gaseous products (H₂ and volatile fluorocarbons) exit through the condenser to a cold trap (-78°C) and then through a scrubbing system.

Detailed Experimental Workflow

Step 1: Pre-electrolysis (Drying of HF) Before introducing the organic substrate, the anhydrous hydrogen fluoride must be rigorously dried. This is achieved by conducting a pre-electrolysis of the aHF at a cell voltage of 5-6 V. This process removes residual water by electrolyzing it to F₂O and H₂. The electrolysis is continued until the current drops to a stable, low value, indicating that the water content is minimal.[4]

Step 2: Introduction of Valeryl Fluoride Valeryl fluoride is slowly and continuously fed into the electrolyte. The concentration of the substrate is a critical parameter; concentrations are typically kept low (1-10% by weight) to ensure good solubility and minimize polymerization and tar formation.

Step 3: Electrolysis The electrolysis is carried out at a constant voltage of 5-6 V and a temperature between 0°C and 15°C.[3] The electrolyte may be agitated or circulated to improve mass transport of the substrate to the anode surface.[7] The reaction is monitored by observing the current and the rate of hydrogen evolution.

Step 4: Product Collection and Work-up Volatile products, including the desired this compound and low-boiling-point byproducts, pass through the reflux condenser and are collected in a cold trap cooled with dry ice/acetone (-78°C). The crude product is then typically purified by fractional distillation.

Workflow Diagram

Caption: Experimental workflow for the electrochemical fluorination of valeryl fluoride.

Product Distribution and Byproducts

The electrochemical fluorination of valeryl fluoride yields a mixture of products. Besides the desired this compound, several byproducts are typically formed due to fragmentation of the carbon chain and cyclization reactions.

Table 1: Typical Product Distribution and Operating Parameters

| Parameter / Product | Value / Typical Yield | Notes |

| Operating Voltage | 5 - 6 V | Constant voltage operation is typical. |

| Temperature | 0 - 15 °C | Lower temperatures can help manage heat and reduce degradation.[3] |

| Substrate Concentration | 1 - 10 wt% | Higher concentrations can lead to lower yields and polymer formation. |

| Current Density | 10 - 30 mA/cm² | Varies with substrate concentration and cell condition. |

| This compound | 30 - 50% | The primary desired product. |

| Perfluorobutane | 10 - 20% | Formed by decarboxylation of the acyl fluoride. |

| Perfluorinated Cyclic Ethers | 5 - 15% | Byproducts from intramolecular cyclization reactions.[7] |

| Lower MW Perfluorocarbons | Variable | Resulting from C-C bond cleavage. |

| Oligomeric Material | Variable | "Tars" that can foul the anode surface. |

Note: Yields are highly dependent on specific experimental conditions and can vary significantly.

The formation of byproducts like perfluorobutane occurs through the loss of the carbonyl fluoride (-COF) group. The generation of perfluorinated cyclic ethers is a common side reaction in the ECF of carboxylic acid derivatives.[7]

Reaction Mechanism Visualization

Caption: Simplified schematic of reactions at the anode surface.

Safety Considerations: Handling Anhydrous Hydrogen Fluoride

Anhydrous hydrogen fluoride (aHF) is an extremely hazardous substance that requires stringent safety protocols. It is highly corrosive, and both liquid and vapor can cause severe, deep-tissue burns that may not be immediately painful or visible, especially at lower concentrations.[8][9] Systemic toxicity can occur from absorption through the skin, leading to life-threatening depletion of calcium and magnesium in the body.[9][10]

Essential Safety Measures:

-

Personal Protective Equipment (PPE): All work must be conducted in a specialized, well-ventilated fume hood.[9] Mandatory PPE includes a full-face shield, chemical splash goggles, an acid-resistant apron, and specialized gloves (e.g., neoprene over nitrile).[9][11] For larger quantities, a full-body chemical-resistant suit and self-contained breathing apparatus (SCBA) are required.[12]

-

Emergency Preparedness: An emergency plan must be in place before any work begins.[12] This includes having immediate access to safety showers, eyewash stations, and a readily available supply of calcium gluconate gel, which is the primary first aid treatment for HF skin exposure.[9][11] All personnel must be trained in its proper application.[11]

-

Material Compatibility: Only use materials compatible with aHF, such as steel, Monel, nickel, and certain fluoropolymers. HF reacts with silica-containing materials like glass and sand to produce toxic silicon tetrafluoride gas.[11]

-

Spill Response: Have a spill kit specifically for HF, containing materials like sodium carbonate (soda ash) or lime for neutralization.[11] Do not use silica-based absorbents like kitty litter.[11]

Conclusion

The electrochemical fluorination of valeryl fluoride via the Simons process is a powerful, albeit challenging, method for producing this compound. Success hinges on a deep understanding of the electrochemical principles, meticulous control over experimental parameters such as substrate concentration and temperature, and an unwavering commitment to safety protocols for handling anhydrous hydrogen fluoride. While the process can result in a complex mixture of products, optimization of reaction conditions can significantly favor the formation of the desired perfluorinated acyl fluoride. The insights and protocols detailed in this guide provide a solid foundation for researchers to safely and effectively utilize this important fluorination technology.

References

-

Electrochemical fluorination - Wikipedia. Wikipedia. [Link]

-

Emergency Response Guidelines for Anhydrous hydrogen fluoride. Honeywell. [Link]

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety. [Link]

-

EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]

-

Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process. Refubium - Freie Universität Berlin. [Link]

-

Experimental setup for the electrochemical defluoridation experiments... ResearchGate. [Link]

-

Electrochemical Fluorination. ResearchGate. [Link]

-

Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. ResearchGate. [Link]

-

Electrochemical fluorination: state of the art and future tendences. Sciencemadness. [Link]

-

Synthesis of Partially Fluorinated Alkyl Triflates by Electrochemical Fluorination (Simons Process). PubMed. [Link]

-

Simons: Joseph Simons. Penn State Materials Research Institute. [Link]

-

Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]

-

General Disclaimer One or more of the Following Statements may affect this Document. NASA Technical Reports Server. [Link]

-

Electrochemical Fluorination. ResearchGate. [Link]

-

Analysis of the products from the electrochemical fluorination of octanoyl chloride. Sci-Hub. [Link]

-

Electrochemical fluorination of organic compounds. Journal of Fluorine Chemistry. [Link]

-

Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]

-

Electrochemical Fluorination and Its Applications. Semantic Scholar. [Link]

-

ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

-

Exploring the Applications of Fluorides in Industrial Processes. Prochem Industries. [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]

-

Fluoride Uses. News-Medical.Net. [Link]

-

Water Fluoridation: A Critical Review of the Physiological Effects of Ingested Fluoride as a Public Health Intervention. NIH. [Link]

-

Professionally applied fluorides. SlideShare. [Link]

-

Professionally applied fluorides | Encyclopedia MDPI. MDPI. [Link]

Sources

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Partially Fluorinated Alkyl Triflates by Electrochemical Fluorination (Simons Process) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. medbox.org [medbox.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanchemistry.com [americanchemistry.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]

Synthesis of perfluoroacyl fluorides from carboxylic acids

An In-Depth Technical Guide to the Synthesis of Perfluoroacyl Fluorides from Carboxylic Acids

Abstract

Perfluoroacyl fluorides (R_F-COF) are highly valuable and reactive intermediates in organofluorine chemistry, serving as pivotal building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their enhanced electrophilicity, coupled with the unique properties imparted by the perfluoroalkyl chain, makes them superior alternatives to their acyl chloride counterparts in many applications. However, the conversion of chemically robust perfluorinated carboxylic acids (R_F-COOH) into these activated acyl fluorides presents a distinct set of challenges. This technical guide provides a comprehensive overview of the principal synthetic strategies for this transformation. It delves into the mechanistic underpinnings of various reagent classes, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in method selection.

Introduction: The Strategic Importance of Perfluoroacyl Fluorides

The incorporation of fluorine or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Perfluoroacyl fluorides are key synthons for introducing the perfluoroacyl moiety (R_F-CO-). Unlike more common acyl chlorides, acyl fluorides exhibit a favorable balance of reactivity and stability. The strong carbon-fluorine bond renders them less susceptible to hydrolysis, making them easier to handle, yet they remain sufficiently electrophilic for a wide range of nucleophilic acyl substitution reactions.[2]

The direct conversion of perfluorocarboxylic acids is the most atom-economical route to these reagents. This guide focuses on the modern deoxyfluorination strategies that have largely supplanted older, more hazardous methods.

Core Synthetic Methodologies: Deoxyfluorination of Perfluorocarboxylic Acids

The most prevalent strategy for converting carboxylic acids to acyl fluorides is deoxygenative fluorination (deoxyfluorination), where the hydroxyl group of the carboxylic acid is directly replaced by a fluorine atom. This transformation is typically mediated by sulfur- or phosphorus-based reagents.

Sulfur-Based Deoxyfluorination Reagents

Sulfur-based reagents are among the most widely used for deoxyfluorination due to their high efficiency and broad substrate scope.

The general mechanism involves the initial reaction of the carboxylic acid with the sulfur-based fluorinating agent (e.g., DAST, Deoxo-Fluor) to form an acyloxysulfonium intermediate. This is followed by an intramolecular nucleophilic attack by the fluoride ion, leading to the formation of the acyl fluoride and sulfur-containing byproducts.

Caption: Workflow for deoxyfluorination using a PPh₃/NBS/Fluoride system.

This method is advantageous as it utilizes inexpensive and readily available commodity chemicals. [3]The conditions are generally mild, and the protocol is scalable.

Experimental Protocol: PPh₃-Mediated Synthesis of an Acyl Fluoride[3]

-

Dissolve the perfluorocarboxylic acid (1.0 eq) and triphenylphosphine (PPh₃, 1.4 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (NBS, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the acyloxyphosphonium intermediate.

-

Add the fluoride source, such as cesium fluoride (CsF, 1.5 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours until completion.

-

Filter the reaction mixture to remove insoluble salts.

-

The filtrate containing the acyl fluoride can often be used directly in subsequent reactions, or the product can be isolated by distillation.

Other Modern and Classical Reagents

While sulfur and phosphorus-based reagents are dominant, other methods have been developed.

-

(Me₄N)SCF₃: A bench-stable, solid reagent that enables the efficient conversion of carboxylic acids to acyl fluorides under base- and additive-free conditions. [4]* Cyanuric Fluoride: An older reagent that is effective but highly toxic and hazardous, limiting its modern application. [5]* Electrochemical Fluorination (ECF): An industrial process where hydrocarbon carboxylic acid fluorides are fluorinated in anhydrous hydrogen fluoride to produce the corresponding perfluorinated acyl fluorides, which are then hydrolyzed to the carboxylic acid. [6]This is a primary production method rather than a laboratory-scale conversion.

Safety, Handling, and Storage

Researcher safety is paramount when working with fluorinating agents and perfluoroacyl fluorides.

-

Reagent Handling: Many deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) are highly toxic, corrosive, and react violently with water. Always handle them in a well-ventilated chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat. [9][10]An emergency eye wash station and safety shower must be readily accessible. [7][9]* Product Sensitivity: Perfluoroacyl fluorides are sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid. [7]All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store perfluoroacyl fluorides in tightly sealed containers, often under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials. [7][8]

Conclusion and Future Outlook

The synthesis of perfluoroacyl fluorides from their parent carboxylic acids has evolved significantly, moving from hazardous classical reagents to a suite of safer, more efficient, and user-friendly deoxyfluorination agents. Sulfur-based reagents like XtalFluor-E and phosphorus-based systems offer mild conditions, high yields, and broad functional group tolerance, making them the methods of choice for most laboratory applications. The continued development of new catalytic and more atom-economical systems remains an active area of research, promising to further enhance the accessibility of these crucial fluorinated building blocks for the scientific community.

References

- (No source provided)

-

You, Y., & Weng, Z. (2021). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Beilstein Journal of Organic Chemistry, 17, 1836–1871. [Link]

-

ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). [Link]

- (No source provided)

- (No source provided)

-

Ghiazza, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 547-555. [Link]

- (No source provided)

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]

- (No source provided)

- (No source provided)

-

International Programme on Chemical Safety & Commission of the European Communities. (1993). International Chemical Safety Cards: PERCHLORYL FLUORIDE. [Link]

- (No source provided)

-

ResearchGate. (n.d.). Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]

- (No source provided)

-

Ghiazza, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 547–555. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PERCHLORYL FLUORIDE. [Link]

- (No source provided)

- (No source provided)

-

Dr.Oracle. (2025). What are the necessary precautions when handling perfluorodecalin?[Link]

Sources

- 1. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [ccspublishing.org.cn]

- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Chemical Compatibility of Perfluorovaleryl Fluoride

Abstract

Perfluorovaleryl fluoride (PFVF), a key intermediate in the synthesis of fluorinated pharmaceuticals and advanced materials, presents unique challenges in handling and material selection due to its reactivity. This in-depth technical guide provides a comprehensive analysis of the chemical compatibility of PFVF with a wide range of materials commonly encountered in research and manufacturing environments. By synthesizing data from related perfluoroacyl fluorides and fundamental chemical principles, this document offers critical insights for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent. The guide covers compatibility with metals, polymers, and elastomers, reactivity with common solvents and nucleophiles, and protocols for safe handling and compatibility testing.

Introduction: The Chemical Nature of this compound

This compound (C₅F₁₀O) is a highly fluorinated acyl fluoride. The strong electron-withdrawing nature of the perfluorobutyl group significantly influences the reactivity of the carbonyl fluoride moiety, making it a potent acylating agent. However, this reactivity also necessitates careful consideration of its interaction with surrounding materials to prevent equipment failure, sample contamination, and hazardous situations. This guide is structured to provide a thorough understanding of these interactions, moving from fundamental properties to detailed material compatibility and safe handling protocols.

Material Compatibility: A Comprehensive Assessment

The selection of appropriate materials for reactors, storage containers, and handling equipment is paramount when working with this compound. Incompatibility can lead to corrosion, material degradation, and loss of containment.

Metals

The compatibility of metals with PFVF is largely dictated by the presence of moisture. In anhydrous conditions, many common metals are passivated by the formation of a thin, protective metal fluoride layer. However, the presence of even trace amounts of water can lead to the hydrolysis of PFVF, generating hydrogen fluoride (HF), a highly corrosive acid.

Key Insight: The primary corrosion concern with this compound is not the compound itself, but its hydrolysis product, hydrogen fluoride.[1][2] Therefore, maintaining strictly anhydrous conditions is the most critical factor in ensuring metal compatibility.

| Metal | Anhydrous PFVF | Aqueous/Humid PFVF | Expert Analysis & Recommendations |

| Stainless Steel (304, 316) | Good to Excellent | Poor to Moderate | 316 stainless steel offers better resistance than 304 due to its molybdenum content, which enhances resistance to pitting corrosion from fluorides.[3][4] However, in the presence of moisture and elevated temperatures, both alloys are susceptible to corrosion. For critical applications, higher-grade alloys are recommended. |

| Nickel and Monel | Excellent | Good | These materials exhibit excellent resistance to both anhydrous and wet hydrogen fluoride, making them a superior choice for handling PFVF under various conditions.[5] |

| Aluminum | Good | Poor | Aluminum forms a passivating aluminum fluoride layer in dry conditions. However, it is readily attacked by aqueous HF. |

| Copper and Brass | Good | Poor | Similar to aluminum, copper and its alloys are suitable for use with anhydrous PFVF but are corroded by moist HF. |

| Carbon Steel | Poor | Very Poor | Not recommended for use with this compound under any circumstances due to its susceptibility to acid corrosion. |

Experimental Protocol: Metal Coupon Immersion Test

-

Preparation: Cut, clean, and weigh metal coupons (e.g., 1x2 inch) of the desired alloys.

-

Immersion: Place coupons in separate, sealed containers with this compound under both anhydrous and humid (controlled introduction of a small amount of water) conditions.

-

Exposure: Maintain the containers at the intended operating temperature for a specified duration (e.g., 7, 30, and 90 days).

-

Analysis: After exposure, remove, clean, and re-weigh the coupons to determine the corrosion rate. Visually inspect for pitting and discoloration.

-

Validation: The self-validating nature of this protocol lies in the comparison between anhydrous and humid conditions, which will clearly demonstrate the impact of hydrolysis on corrosion.

Polymers and Elastomers

The compatibility of polymers and elastomers with this compound is primarily determined by chemical resistance and the potential for swelling or degradation.

| Material | Compatibility Rating | Expert Analysis & Recommendations |

| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | PTFE is highly resistant to a wide range of chemicals, including reactive fluorinating agents.[6][7][8][9] It is the material of choice for gaskets, seals, and linings in PFVF service. |

| Perfluoroalkoxy (PFA) | Excellent | PFA shares the excellent chemical resistance of PTFE and offers the advantage of being melt-processable, allowing for the creation of more complex shapes.[10] |

| Polyether Ether Ketone (PEEK) | Good | PEEK has broad chemical resistance but can be susceptible to swelling by some organic solvents like methylene chloride, DMSO, and THF.[11][12][13][14] Its compatibility should be verified under specific operating conditions, especially when solvents are present. |

| Polyvinylidene Fluoride (PVDF) | Good to Fair | PVDF has good chemical resistance but is generally less resistant than fully fluorinated polymers like PTFE and PFA.[15][16][17][18] Its use should be carefully evaluated, particularly at elevated temperatures. |

| Polypropylene (PP) & Polyethylene (PE) | Fair to Poor | These materials have limited chemical resistance to aggressive fluorinated compounds and may soften, swell, or degrade upon contact with PFVF, especially at elevated temperatures.[19] Their use is generally not recommended. |

| Viton® (FKM) & Kalrez® (FFKM) | Good to Excellent | Perfluoroelastomers like Kalrez® offer excellent chemical resistance, similar to PTFE, making them suitable for sealing applications.[20] Fluoroelastomers like Viton® have good resistance but may exhibit some swelling. |

Experimental Protocol: Polymer Swelling and Degradation Analysis

-

Preparation: Measure the initial weight and dimensions of polymer and elastomer samples.

-

Immersion: Submerge the samples in this compound in sealed containers.

-

Exposure: Maintain the containers at the desired temperature for a set period.

-

Analysis: After exposure, remove the samples, gently pat dry, and immediately re-measure their weight and dimensions to determine the percentage of swelling. Visually inspect for any signs of degradation, such as discoloration, cracking, or softening.

-

Validation: This protocol is self-validating as significant changes in weight or dimensions are direct indicators of incompatibility.

Chemical Reactivity: Solvents and Reagents

Understanding the reactivity of this compound with common laboratory solvents and reagents is crucial for preventing unwanted side reactions and ensuring the success of synthetic procedures.

Common Laboratory Solvents

| Solvent | Reactivity/Compatibility | Expert Analysis & Recommendations |

| Aprotic Non-polar (e.g., Hexanes, Toluene) | Good | Generally compatible. Ensure solvents are anhydrous to prevent hydrolysis of PFVF. |

| Aprotic Polar (e.g., Dichloromethane, THF, Acetonitrile) | Good (with caution) | These solvents are commonly used for reactions involving acyl fluorides.[15] However, they must be rigorously dried, as any residual water will lead to hydrolysis. THF can form peroxides and should be handled with care. |

| Protic (e.g., Alcohols, Water) | Highly Reactive | This compound will react readily with protic solvents. Water leads to hydrolysis to the corresponding carboxylic acid and HF.[21] Alcohols will form esters.[22][23] |

| Strongly Basic (e.g., Amines) | Highly Reactive | Amines will react rapidly with this compound to form amides.[24][25][26] |

Thermal Decomposition

At elevated temperatures, this compound, like other fluoropolymers and perfluorinated compounds, can decompose to form hazardous byproducts. The primary decomposition products are expected to be hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[1][27] Carbonyl fluoride is highly toxic and readily hydrolyzes in the presence of moisture to form HF and carbon dioxide.

Key Insight: Thermal decomposition of this compound poses a significant inhalation hazard due to the formation of HF and COF₂. All high-temperature operations must be conducted in a well-ventilated fume hood.

Safe Handling and Storage

Given its reactivity and potential hazards, strict safety protocols must be followed when handling and storing this compound.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and gloves (Teflon® or other highly resistant material). A lab coat and closed-toe shoes are mandatory.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. Containers should be tightly sealed and made of compatible materials (e.g., PTFE-lined stainless steel).

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Use a spill absorbent material rated for corrosive liquids. Do not use water to clean up spills.

Conclusion

This compound is a valuable reagent with a reactivity profile that demands careful management. The key to its safe and effective use lies in the strict exclusion of moisture to prevent the formation of highly corrosive hydrogen fluoride. For equipment and handling materials, fully fluorinated polymers such as PTFE and PFA, along with nickel-based alloys like Monel, offer the most robust chemical resistance. This guide provides the foundational knowledge for informed material selection and safe handling practices, empowering researchers to harness the synthetic potential of this compound while ensuring a safe and controlled laboratory environment.

References

-

Thermal degradation of fluoropolymers. (2020, June 1). Retrieved from [Link]

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). Retrieved from [Link]

-

PVDF Chemical Resistance Guide - IPEX Inc. (n.d.). Retrieved from [Link]

-

Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed. (2025, July 21). Retrieved from [Link]

-

Chemical resistance PEEK and other polymers A. (n.d.). Retrieved from [Link]

-

The thermal degradation of perfluoro polymers - Semantic Scholar. (1972, March 1). Retrieved from [Link]

-

Reactions of Methyl Perfluoroalkyl Ethers with Isopropyl Alcohol: Experimental and Theoretical Studies - eCommons - University of Dayton. (n.d.). Retrieved from [Link]

-

Kalrez - Chemical Resistance and Fluid Compatability for O-Rings - Parr Instrument Company. (n.d.). Retrieved from [Link]

-

The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study - MDPI. (2024, July 15). Retrieved from [Link]

-

PTFE and Teflon Chemical Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]

-

CHEMICAL RESISTANCE GUIDE - Eco Valve. (n.d.). Retrieved from [Link]

-

Perchloryl fluoride Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

-

PERCHLORYL FLUORIDE. (n.d.). Retrieved from [Link]

-

Chemical resistance, PFA | Materials - Polyfluor. (n.d.). Retrieved from [Link]

-

CHEMICAL COMPATIBILITY CHART PVDF. (n.d.). Retrieved from [Link]

-

Chemical resistance, PVDF | Materials - Polyfluor. (n.d.). Retrieved from [Link]

-

Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

PTFE and Teflon Chemical Compatibility Chart - Foxx Life Sciences India. (n.d.). Retrieved from [Link]

- US3134815A - Production of amine fluorides - Google Patents. (n.d.).

-

Understanding PEEK Chemical Compatibility: A Comprehensive Guide - Atlas Fibre. (2024, February 25). Retrieved from [Link]

-

Chemical Compatibility Reference Chart: Teflon® PTFE | PDF | Sodium Chloride - Scribd. (n.d.). Retrieved from [Link]

-

Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart - The Lab Depot. (n.d.). Retrieved from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved from [Link]

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]

-

THE EFFECT OF FLUORIDE ON CORROSION BEHAVIOUR OF AUSTENITIC STAINLESS STEEL - MTM CONGRESS. (n.d.). Retrieved from [Link]

-

CHEMICAL COMPATIBILITY OF PEEK - Zeus. (n.d.). Retrieved from [Link]

-

Trifluoroethylation reactions of secondary amines. Isolated yields... - ResearchGate. (n.d.). Retrieved from [Link]

-

Corrosion of Stainless Steels due to Fluoride - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Stainless Steel Chemical Compatibility Chart - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Chemical Compatibility for 304 vs. 316 Stainless Steel Chart - The Metal Company. (n.d.). Retrieved from [Link]

-

Chemical resistance, PEEK | Materials - Polyfluor. (n.d.). Retrieved from [Link]

-

THE COMPATIBILITY OF VARIOUS METALS WITH LIQUID FLUORINE - DTIC. (n.d.). Retrieved from [Link]

-

Fluoride Chemistry - Explanation of Hydrolysis Reaction. (n.d.). Retrieved from [Link]

-

Fluorometric trace methanol detection in ethanol and isopropanol in a water medium for application in alcoholic beverages and hand sanitizers - ResearchGate. (n.d.). Retrieved from [Link]

-

Principles of fluoride toxicity and the cellular response: a review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride - INIS-IAEA. (2025, January 9). Retrieved from [Link]

-

Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

The hydrolysis of dentin and cementum glycosaminoglycans following fluoride immersion - AAPD. (n.d.). Retrieved from [Link]

-

Polyethylene Chemical Resistance Chart - CDF Corporation. (n.d.). Retrieved from [Link]

Sources

- 1. turi.org [turi.org]

- 2. mdpi.com [mdpi.com]

- 3. mtmcongress.com [mtmcongress.com]

- 4. themetalcompany.co.nz [themetalcompany.co.nz]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. calpaclab.com [calpaclab.com]

- 7. foxxlifesciences.in [foxxlifesciences.in]

- 8. scribd.com [scribd.com]

- 9. labdepotinc.com [labdepotinc.com]

- 10. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]

- 11. daichem.co.jp [daichem.co.jp]

- 12. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]

- 13. zeusinc.com [zeusinc.com]

- 14. Chemical resistance, PEEK | Materials | Polyfluor [polyfluor.nl]

- 15. ipexna.com [ipexna.com]

- 16. eco-valve.com [eco-valve.com]

- 17. kelco.com.au [kelco.com.au]

- 18. Chemical resistance, PVDF | Materials | Polyfluor [polyfluor.nl]

- 19. cdf1.com [cdf1.com]

- 20. parrinst.com [parrinst.com]

- 21. americanfluoridationsociety.org [americanfluoridationsociety.org]

- 22. ecommons.udayton.edu [ecommons.udayton.edu]

- 23. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]

- 24. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US3134815A - Production of amine fluorides - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Perfluorovaleryl fluoride material safety data sheet

An In-Depth Technical Guide to the Material Safety Profile of Perfluorovaleryl Fluoride

Executive Summary & Core Hazard Profile

This compound (C₅F₁₀O) is a fluorinated acyl fluoride whose primary and most severe hazard stems from its high reactivity with water and other protic nucleophiles. Upon contact with moisture, including humidity in the air or biological tissues, it is expected to readily hydrolyze to produce Perfluorovaleric Acid (PFPeA) and the exceptionally corrosive and toxic Hydrogen Fluoride (HF). Consequently, the material safety data sheet (MSDS) profile of this compound is dominated by the hazards of HF.

Exposure can cause severe, deep-tissue burns that may not be immediately painful, leading to delayed treatment and significant injury. Systemic fluoride ion toxicity, a medical emergency characterized by hypocalcemia and metabolic disruption, can result from significant exposure through any route. Therefore, all handling procedures must be designed with the primary goal of preventing contact and mitigating the formation of Hydrogen Fluoride. This guide provides a framework for researchers and drug development professionals to understand the causality behind its hazards and implement self-validating safety protocols.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is foundational to safe handling.

-

Chemical Name: this compound

-

Synonyms: Nonanoyl fluoride, nonafluoro-

-

Molecular Formula: C₅F₁₀O

-

Molecular Weight: 266.04 g/mol

-

Chemical Structure: F₃C-(CF₂)₃-C(=O)F

While comprehensive experimental data for this specific compound is not widely published, its properties can be extrapolated from similar short-chain perfluoroacyl fluorides.

| Property | Value (Estimated) | Rationale / Source Context |

| Physical State | Colorless liquid or gas | Short-chain acyl fluorides have low boiling points.[1][2] |

| Odor | Sharp, pungent | Characteristic of acid halides and Hydrogen Fluoride.[1][2] |

| Boiling Point | ~25-35 °C | Extrapolated from related compounds. |

| Solubility | Reacts with water. | Hydrolysis is a defining characteristic.[2] |

| Vapor Density | >1 (Heavier than air) | High molecular weight suggests vapors will sink.[1] |

The Dominant Hazard: Hydrolysis to Hydrogen Fluoride (HF)

The central tenet of this compound safety is understanding its reactivity with water. The carbonyl carbon in an acyl fluoride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This reaction is rapid and exothermic, liberating Hydrogen Fluoride.

Caption: GHS hazard pictograms and signal word for this compound.

Toxicology and Routes of Exposure

The toxicological effects are twofold: immediate corrosive damage from the acyl fluoride and HF, and delayed systemic toxicity from the fluoride ion.

-